Aucxougprylraj-uhfffaoysa- is the unique identifier for methyl 3-methoxy-4-prop-2-enoxybenzoate, an organic compound classified under benzoates. This compound features a benzene ring substituted with a methoxy group, a prop-2-enoxy group, and a methyl ester group. Its molecular formula is with a molecular weight of 222.24 g/mol. The compound has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine .
The synthesis of methyl 3-methoxy-4-prop-2-enoxybenzoate typically involves two key reactions: esterification and etherification.
In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency and consistency in product quality. Reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled .
The molecular structure of methyl 3-methoxy-4-prop-2-enoxybenzoate can be represented as follows:
COC1=C(C=CC(=C1)C(=O)OC)OCC=CAUCXOUGPRYLRAJ-UHFFFAOYSA-NThis structure indicates the presence of multiple functional groups that contribute to its chemical behavior .
The compound's data includes:
InChI=1S/C12H14O4/c1-4-7-16-10-6-5-9(12(13)15-3)8-11(10)14-2/h4-6,8H,1,7H2,2-3H3Methyl 3-methoxy-4-prop-2-enoxybenzoate can undergo several significant reactions:
Common reagents and conditions for these reactions include:
Major products formed from these reactions include:
Substitution leads to various derivatives based on the substituent introduced .
The mechanism of action for methyl 3-methoxy-4-prop-2-enoxybenzoate involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. The ester group can hydrolyze to release the active benzoic acid derivative, which may then interact with cellular targets influencing biological pathways .
Methyl 3-methoxy-4-prop-2-enoxybenzoate exhibits typical properties associated with organic compounds:
Key chemical properties include:
Relevant data indicates that this compound's unique functional groups contribute to its reactivity profile and potential applications in various fields .
Methyl 3-methoxy-4-prop-2-enoxybenzoate has diverse applications:
This compound's unique combination of functional groups allows it to serve multiple roles across scientific disciplines, making it a valuable subject for ongoing research and application development.
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3